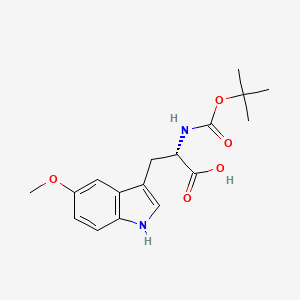

Boc-5-methoxy-L-tryptophan

Description

Properties

IUPAC Name |

(2S)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(20)21)7-10-9-18-13-6-5-11(23-4)8-12(10)13/h5-6,8-9,14,18H,7H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEFILRKWWZSFK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673995 | |

| Record name | N-(tert-Butoxycarbonyl)-5-methoxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114903-30-9 | |

| Record name | N-(tert-Butoxycarbonyl)-5-methoxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Boc-5-methoxy-L-tryptophan: Properties, Synthesis, and Strategic Applications

Abstract

This technical guide provides an in-depth analysis of N-α-(tert-Butoxycarbonyl)-5-methoxy-L-tryptophan (Boc-5-methoxy-L-tryptophan). We will explore its fundamental physicochemical properties, outline its critical role as a specialized building block in solid-phase peptide synthesis (SPPS), and delve into its applications in drug discovery, drawing connections between its unique structure and its biological implications. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

Introduction: The Strategic Importance of Modified Tryptophans

Tryptophan and its derivatives are foundational to numerous bioactive peptides and natural products. The strategic modification of the tryptophan indole ring offers a powerful tool to modulate the pharmacological profile of a peptide or small molecule. The introduction of a methoxy group at the 5-position, combined with the temporary N-α-Boc protecting group, creates a versatile and valuable reagent for chemical synthesis.

This compound is specifically designed for use in Boc-chemistry solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of custom peptides.[1][2] The Boc group provides robust, acid-labile protection of the alpha-amino function, preventing undesired polymerization during the coupling steps.[1][3][4] Meanwhile, the 5-methoxy indole modification is not merely a passive structural change; it actively imparts distinct properties, including enhanced lipophilicity and altered electronic characteristics, which can profoundly influence a molecule's interaction with biological targets and its metabolic stability.[3]

The parent compound, 5-methoxytryptophan (5-MTP), is an endogenous metabolite of L-tryptophan with demonstrated anti-inflammatory and tumor-suppressing activities, making its derivatives subjects of intense research in oncology and immunology.[5][6][7] This guide will provide the core technical data and methodologies required to effectively utilize this compound in these advanced research applications.

Chemical Identifier:

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application. The data below has been compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₂N₂O₅ | [8][9][10] |

| Molecular Weight | 334.37 g/mol | [8][9] |

| Appearance | Off-white to light yellow solid/powder | [11] |

| Storage Temperature | 2-8°C, Protect from light | [5][9][12] |

| Boiling Point | 564.0 ± 50.0 °C (Predicted) | [9] |

| Density | 1.261 ± 0.06 g/cm³ (Predicted) | [9] |

| pKa | 3.84 ± 0.10 (Predicted) | [9] |

| Solubility | Soluble in organic solvents like DMF, DMSO. | Inferred from use in SPPS. |

Spectroscopic Data Interpretation (Anticipated)

While specific spectra for this exact compound are not publicly indexed, we can infer the expected NMR signals based on the known spectra of Boc-tryptophan and 5-methoxytryptophan.[13][14]

-

¹H NMR: Expect to see characteristic signals for the Boc group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.8 ppm), aromatic protons on the indole ring (between 6.8 and 7.5 ppm), and the alpha- and beta-protons of the amino acid backbone.

-

¹³C NMR: Key signals will include the carbonyls of the Boc group and the carboxylic acid, carbons of the indole ring system (with the C5 carbon shifted downfield due to the methoxy substituent), and the aliphatic carbons of the Boc group and the amino acid backbone.

Core Applications in Research and Development

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS. The tert-butyloxycarbonyl (Boc) group is a classic acid-labile protecting group for the α-amine.[1] This strategy involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

The Causality Behind Boc Chemistry: The choice of Boc chemistry is dictated by the need for an orthogonal protection strategy. The Boc group is stable to the conditions required for peptide coupling (typically involving reagents like DCC or HBTU) but can be cleanly removed with a moderately strong acid, such as trifluoroacetic acid (TFA), without cleaving the peptide from most standard resins (e.g., Merrifield resin).[4][15] This allows for the iterative deprotection and coupling cycles necessary to build the desired peptide sequence.

Workflow: Single Coupling Cycle in Boc-SPPS

Caption: Iterative cycle for incorporating this compound in SPPS.

Drug Discovery and Medicinal Chemistry

The 5-methoxy indole moiety confers unique properties that are highly valuable in drug design.

-

Enhanced Bioactivity: The parent metabolite, 5-MTP, is known to control the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and tumorigenesis.[6] Incorporating this moiety into peptides or small molecules can serve as a starting point for developing novel anti-inflammatory or anti-cancer agents.[6][7] For instance, an argyrin analogue containing a 5-methoxy-tryptophan residue showed notable antibacterial activity.[16]

-

Improved Pharmacokinetics: The addition of a methyl group to the tryptophan side chain increases its lipophilicity.[3] This can enhance a drug candidate's ability to cross cellular membranes and may improve oral bioavailability, a common challenge for peptide-based therapeutics.[3]

-

Metabolic Stability: The 6-position methyl group on a related compound, N-Boc-6-methyl-L-tryptophan, is noted to sterically hinder enzymatic degradation at the indole ring.[3] It is plausible that the 5-methoxy group can confer similar protection against certain metabolic pathways, potentially increasing the in vivo half-life of a drug.

Key Experimental Methodologies

Synthesis Overview

While researchers typically purchase this reagent, understanding its synthesis provides valuable context. Facile routes for creating substituted (S)-tryptophans often utilize strategies like the Strecker amino acid synthesis from the corresponding 5-methoxyindole, which employs a chiral auxiliary to establish the correct stereochemistry.[16] Subsequent protection of the α-amine with di-tert-butyl dicarbonate (Boc₂O) yields the final product.

Diagram: General Synthetic Strategy

Caption: High-level overview of the synthetic route to this compound.

Analytical Characterization: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of amino acid derivatives. The following is a self-validating protocol adaptable for most modern HPLC systems.

Objective: To determine the purity of this compound.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Sample: ~1 mg/mL solution of this compound in 50:50 Acetonitrile/Water

Step-by-Step Protocol:

-

System Equilibration: Equilibrate the C18 column with a mobile phase composition of 95% A and 5% B for at least 15 minutes or until a stable baseline is achieved.

-

Sample Injection: Inject 10 µL of the prepared sample solution.

-

Gradient Elution: Run a linear gradient to elute the compound. A typical gradient would be:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-40 min: 5% B (re-equilibration)

-

-

Detection: Monitor the elution at 280 nm, the characteristic absorbance wavelength for the tryptophan indole ring.

-

Data Analysis: Integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The protocol is self-validating; a pure sample should yield a single, sharp, symmetrical peak.

Safety and Handling Protocol

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

-

Hazard Classification: This compound is classified as an irritant.[9]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17][18]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[17][18][19]

-

Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, protected from light.[9][12][17]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[17][18]

Conclusion and Future Outlook

This compound is more than a simple protected amino acid; it is a strategic tool for chemical biologists and medicinal chemists. Its utility in SPPS is well-established, while the unique electronic and steric properties conferred by the 5-methoxy group provide a rational basis for its inclusion in drug discovery programs. As research continues to unravel the complex roles of tryptophan metabolites in health and disease,[7][20] the demand for precisely engineered derivatives like this compound will undoubtedly grow, enabling the synthesis of next-generation peptides and therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

-

National Center for Biotechnology Information. (n.d.). 5-Methoxytryptophan. PubChem. Retrieved from [Link]

-

Chem-Impex. (n.d.). Fmoc-5-methoxy-L-tryptophan. Retrieved from [Link]

-

Severn Biotech. (n.d.). Fmoc-Trp(Boc)-OH 98%_sds. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Electronic Supplementary Information for: Thermo-responsive and pH-switchable phase transition of poly(4-vinyl benzyl [Boc-tryptophan]). Retrieved from [Link]

- Ho, J. C., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(42), 8486–8490.

- Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of Modified Tryptophan Derivatives. European Journal of Organic Chemistry, 2015(2), 343-357.

- Hatta, T., et al. (2010). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. International Journal of Molecular Sciences, 11(5), 2053–2062.

- Wu, K. K., & Cheng, H. H. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. Journal of Biomedical Science, 21(17).

- Wu, K. K. (2020). 5-methoxytryptophan: an arsenal against vascular injury and inflammation. Journal of Biomedical Science, 27(1), 79.

- Gao, X., et al. (2001). Peptide synthesis based on t-Boc chemistry and solution photogenerated acids. Journal of the American Chemical Society, 123(28), 6778-6785.

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

-

University of Brighton. (n.d.). Determination of tryptophan metabolism from biological tissues and fluids using high performance liquid chromatography with simultaneous dual electrochemical detection. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 5-Methoxy-L-tryptophan, 25197-96-0, High-Purity, SMB00930, Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-methoxytryptophan: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound CAS#: 114903-30-9 [amp.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. chemimpex.com [chemimpex.com]

- 12. goldbio.com [goldbio.com]

- 13. 5-Methoxytryptophan | C12H14N2O3 | CID 151018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Peptide synthesis based on t-Boc chemistry and solution photogenerated acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 17. peptide.com [peptide.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. severnbiotech.com [severnbiotech.com]

- 20. cris.brighton.ac.uk [cris.brighton.ac.uk]

Synthesis and Characterization of Boc-5-methoxy-L-tryptophan: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-tert-butoxycarbonyl-5-methoxy-L-tryptophan (Boc-5-methoxy-L-tryptophan). This valuable amino acid derivative is a key building block in the synthesis of various peptides and pharmacologically active molecules. This document outlines a detailed, field-proven two-step synthetic pathway, starting from the commercially available 5-methoxyindole. Furthermore, it delves into the essential analytical techniques for the thorough characterization of the final product, ensuring its purity and structural integrity for downstream applications in drug discovery and development. This guide is designed to equip researchers with the necessary knowledge to confidently synthesize and validate this important chemical entity.

Introduction

5-Methoxy-L-tryptophan and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The methoxy substitution on the indole ring can modulate the parent molecule's electronic properties and steric profile, influencing its binding affinity to biological targets and its metabolic stability. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is a critical step in peptide synthesis and other synthetic transformations, preventing unwanted side reactions and enabling controlled chain elongation. This guide presents a robust and reproducible methodology for the preparation of this compound, a crucial intermediate for the synthesis of modified peptides and other complex molecular architectures.

Synthesis Pathway

The synthesis of this compound is a two-stage process that begins with the synthesis of the precursor, 5-methoxy-L-tryptophan, from 5-methoxyindole. This is followed by the protection of the alpha-amino group using di-tert-butyl dicarbonate (Boc)₂O.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 5-Methoxy-L-tryptophan

The synthesis of 5-methoxy-L-tryptophan from 5-methoxyindole can be achieved through a multi-step process involving a Mannich reaction to introduce the side chain, followed by elaboration to the amino acid.[1]

The first step involves the aminomethylation of 5-methoxyindole using a pre-chilled mixture of dimethylamine and formaldehyde.

Experimental Protocol:

-

In a round-bottom flask, prepare a chilled mixture of aqueous dimethylamine and formaldehyde.

-

Slowly add 5-methoxyindole to the cooled solution with stirring.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Neutralize the mixture with a sodium hydroxide solution until a precipitate forms.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-methoxygramine.

The crude 5-methoxygramine is then used to alkylate diethyl acetamidomalonate.

Experimental Protocol:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add diethyl acetamidomalonate to the sodium ethoxide solution and stir.

-

Add a solution of 5-methoxygramine in anhydrous ethanol to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude diethyl 2-acetamido-2-((5-methoxy-1H-indol-3-yl)methyl)malonate.

-

Purify the product by column chromatography on silica gel.[2]

The final step to obtain 5-methoxy-L-tryptophan involves the acidic hydrolysis of the ester and amide groups, followed by decarboxylation.

Experimental Protocol:

-

To the purified product from Step 1.2, add concentrated hydrochloric acid.

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the reaction mixture to room temperature to yield 5-methoxy-L-tryptophan hydrochloride.

Part 2: Synthesis of this compound

The protection of the α-amino group of 5-methoxy-L-tryptophan is achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Caption: Experimental workflow for the Boc protection of 5-methoxy-L-tryptophan.

Experimental Protocol:

-

Dissolve 5-methoxy-L-tryptophan in a suitable aqueous basic solution, such as a mixture of dioxane and 1M sodium hydroxide or a mixture of tert-butanol and water with triethylamine.

-

To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring vigorously.

-

Continue stirring the reaction mixture at room temperature for 4-12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully acidify the mixture to pH 2-3 with a cold, dilute acid solution (e.g., 1M HCl or citric acid).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.

Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the indole ring, the methoxy group, the α- and β-protons of the amino acid backbone, and the tert-butyl group of the Boc protecting group. Based on the known spectrum of 5-methoxytryptophan[3][4] and Boc-tryptophan, the expected chemical shifts are summarized in the table below.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts are based on the analysis of similar compounds.[5]

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Indole-NH | 10.5 - 11.0 (broad s) | - |

| Aromatic-H | 6.8 - 7.5 (m) | 100 - 136 |

| α-CH | 4.2 - 4.5 (m) | 54 - 56 |

| β-CH₂ | 3.0 - 3.3 (m) | 27 - 29 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |

| Boc (-C(CH₃)₃) | ~1.4 (s) | ~28 |

| Boc (C=O) | - | ~155 |

| Carboxyl (C=O) | 12.0 - 13.0 (broad s) | 173 - 175 |

| Boc (-C(CH₃)₃) | - | ~80 |

Table 1: Predicted NMR Data for this compound

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its structure through fragmentation patterns.

-

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing polar molecules like amino acid derivatives. The expected molecular ion peaks would be [M+H]⁺ (positive ion mode) and [M-H]⁻ (negative ion mode). For this compound (C₁₇H₂₂N₂O₅), the theoretical monoisotopic mass is 334.1529 g/mol .

-

Expected [M+H]⁺: m/z 335.1607

-

Expected [M-H]⁻: m/z 333.1452

-

A characteristic fragmentation pattern in the positive ion mode would involve the loss of the Boc group (100 Da) or isobutylene (56 Da).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final product. A reversed-phase HPLC method is typically employed for tryptophan derivatives.

Suggested HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm and 280 nm.

-

Injection Volume: 10 µL.

The purity of the sample is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic route is robust and utilizes readily available starting materials and reagents. The outlined characterization methods, including NMR, mass spectrometry, and HPLC, provide a comprehensive approach to verifying the identity and purity of the final product. By following the protocols and understanding the underlying principles discussed in this guide, researchers and scientists in drug development can confidently produce and validate high-quality this compound for their research endeavors.

References

-

PubChem. 5-Methoxytryptophan. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Royal Society of Chemistry. Experimental Procedure. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000472). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929). [Link]

-

ResearchGate. Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

-

National Institutes of Health. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration. [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

Royal Society of Chemistry. Experimental Procedures. [Link]

-

ChemRxiv. Non-Canonical Tryptophan Synthesis Enabled by Larock Umpolung. [Link]

-

RSC Publishing. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. [Link]

-

ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

- Google Patents. Preparation method of L-N-Boc-high tryptophan methyl ester.

-

PubMed. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. [Link]

-

Anaspec. Fmoc-5-methoxy-L-tryptophan. [Link]

-

Frontiers. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. [Link]

-

ResearchGate. The determination of 5-methoxytryptophan in human plasma | Request PDF. [Link]

-

RSC Publishing. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. [Link]

-

ResearchGate. (PDF) A simplified HPLC method for determination of tryptophan in some cereals and legumes. [Link]

-

ResearchGate. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. [Link]

-

National Institutes of Health. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. 5-Methoxytryptophan | C12H14N2O3 | CID 151018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-METHOXY-DL-TRYPTOPHAN(28052-84-8) 1H NMR [m.chemicalbook.com]

- 5. L-Tryptophan(73-22-3) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to Boc-5-methoxy-L-tryptophan: Properties, Applications, and Synthetic Protocols

Abstract: This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-5-methoxy-L-tryptophan (Boc-5-methoxy-L-tryptophan), a specialized amino acid derivative crucial for the fields of peptide chemistry and drug development. We will dissect its core molecular properties, elucidate the strategic importance of its functional groups, and detail its application in solid-phase peptide synthesis (SPPS). This document serves as a resource for researchers and scientists, offering not only fundamental data but also field-proven insights and detailed experimental methodologies to effectively utilize this compound in complex synthetic workflows.

Core Molecular Profile

This compound is a derivative of the essential amino acid L-tryptophan, modified with two key functional groups that enable its use as a building block in chemical synthesis. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the 5-methoxy substituent on the indole ring modulates the electronic and biological properties of the side chain.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for calculating molar equivalents in reaction schemes and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₂N₂O₅ | [1][2][3] |

| Molecular Weight | 334.37 g/mol | [1][3] |

| CAS Number | 114903-30-9 | [1][2] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(5-methoxy-1H-indol-3-yl)propanoic acid | [2] |

| Appearance | Off-white to light yellow solid/powder | [4] |

| Purity | Typically ≥98% | [4] |

| Storage | 2-8°C, protect from light | [3][5] |

Chemical Structure

The structure combines the chiral center of L-tryptophan with the bulky, acid-labile Boc group and the electron-donating methoxy group.

Caption: Chemical structure of this compound.

The Strategic Role of Key Functional Groups

The utility of this molecule is not merely incidental; it is a product of deliberate chemical design. Understanding the causality behind the inclusion of the Boc and 5-methoxy groups is essential for its effective application.

The Boc Protecting Group: Enabling Stepwise Synthesis

In peptide synthesis, the goal is to form a specific sequence of amide (peptide) bonds. If an unprotected amino acid were used, it would react with itself uncontrollably. The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for the α-amino nitrogen.[6]

-

Expertise & Causality: The Boc group is installed to prevent the nucleophilic α-amino group from participating in undesired side reactions, thereby directing bond formation to occur exclusively at the carboxylic acid terminus. Its key feature is its lability under acidic conditions (e.g., using trifluoroacetic acid, TFA), while remaining stable to the basic or neutral conditions used for peptide bond formation.[7][8] This orthogonality is the cornerstone of Boc-based solid-phase peptide synthesis (SPPS). The removal of the Boc group regenerates the free amine, which is then ready to be coupled with the next activated amino acid in the sequence.

The 5-Methoxy Indole Moiety: Modulating Bioactivity

The indole side chain of tryptophan is a common site for modification to alter the properties of a peptide. The introduction of a methoxy group at the 5-position is a strategic choice.

-

Expertise & Causality: The methoxy group (-OCH₃) is an electron-donating group. This modifies the electronic character of the indole ring, which can influence non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets. The parent compound, 5-methoxy-L-tryptophan, has been identified as an endogenous metabolite with significant anti-inflammatory and tumor-suppressing activities.[9][10] Studies have shown it can inhibit the IκB/NFκB signaling pathway and reduce the expression of pro-inflammatory molecules like COX-2.[9][11] Therefore, incorporating this compound into a peptide sequence is a rational strategy to imbue the final product with enhanced or novel pharmacological properties, such as improved bioactivity or receptor affinity.[4][12]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a monomeric building block in Boc-based SPPS. This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.

The Boc-SPPS Workflow

The process is cyclic, with each cycle adding one amino acid residue. The self-validating nature of the protocol comes from the washing steps, which remove excess reagents and byproducts, ensuring high purity of the intermediate product at each stage.

Caption: Potential mechanism of action for peptides containing 5-methoxy-tryptophan.

Conclusion

This compound is a highly specialized and valuable chemical tool. Its molecular formula of C₁₇H₂₂N₂O₅ and molecular weight of 334.37 g/mol are the foundational data points for its use in the laboratory. More importantly, its rational design—combining an acid-labile protecting group with a bio-functional side chain modification—provides researchers with a reliable method to construct complex peptides with tailored pharmacological profiles. The robust and well-understood protocols of Boc-SPPS, when applied with a clear understanding of the causality behind each step, enable the efficient synthesis of novel molecules for advancing drug discovery and chemical biology.

References

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 2103356-55-2|N-Boc-5-methoxy-DL-tryptophan|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. goldbio.com [goldbio.com]

- 6. peptide.com [peptide.com]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 5-Methoxy-L-tryptophan, 25197-96-0, High-Purity, SMB00930, Sigma-Aldrich [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

A Technical Guide to the Spectral Analysis of Boc-5-methoxy-L-tryptophan

Introduction

In the landscape of contemporary drug discovery and peptide chemistry, the precise structural elucidation of modified amino acids is paramount. Boc-5-methoxy-L-tryptophan, a derivative of the essential amino acid L-tryptophan, serves as a vital building block in the synthesis of complex peptides and pharmacologically active molecules. The incorporation of a 5-methoxy group on the indole ring and the N-terminal tert-butyloxycarbonyl (Boc) protecting group imparts unique physicochemical properties, influencing molecular interactions and synthetic outcomes. Consequently, a comprehensive understanding of its spectral characteristics is not merely an academic exercise but a cornerstone of quality control, reaction monitoring, and structural verification.

This in-depth technical guide provides a multi-faceted exploration of the spectral data of this compound, encompassing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a self-validating system of analysis, the convergence of these techniques offers an unambiguous structural confirmation. This document is designed for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles, experimental workflows, and interpretive insights that are critical for its effective application.

Molecular Structure and Isotopic Abundance

Before delving into the spectral data, it is crucial to establish the fundamental properties of this compound.

Molecular Formula: C₁₇H₂₂N₂O₅[1]

Molecular Weight: 334.37 g/mol [1]

The presence of carbon, hydrogen, nitrogen, and oxygen atoms with their natural isotopic abundances will give rise to characteristic isotopic patterns in mass spectrometry, which can be a useful tool in spectral identification.

Mass Spectrometry: Unveiling the Molecular Ion and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis. For this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the observation of the intact molecular ion.

Expected Mass Spectrum

In positive ion mode ESI-MS, the primary species observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 335.38. Depending on the experimental conditions, adducts with other cations such as sodium [M+Na]⁺ (m/z ≈ 357.36) or potassium [M+K]⁺ (m/z ≈ 373.46) may also be detected.

Key Fragmentation Patterns

The Boc protecting group is known to be labile under certain mass spectrometric conditions and can undergo characteristic fragmentation. The fragmentation of Boc-protected amines often involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[2]

A plausible fragmentation pathway for this compound is illustrated below:

Caption: Predicted ESI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Ion Source: ESI

-

Polarity: Positive

-

Capillary Voltage: 3.5-4.5 kV

-

Nebulizing Gas (N₂): 1.5-2.5 L/min

-

Drying Gas (N₂): 150-200 °C, 8-12 L/min

-

Mass Range: m/z 50-500

-

-

Data Acquisition and Processing: Acquire the mass spectrum and process the data to identify the molecular ion peak and any significant fragment ions.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3300 | N-H Stretch | Amide N-H (Boc) |

| 3000-2850 | C-H Stretch | Aliphatic C-H |

| ~1710 | C=O Stretch | Carboxylic Acid C=O |

| ~1690 | C=O Stretch | Urethane C=O (Boc) |

| ~1520 | N-H Bend | Amide II (Boc) |

| ~1250 | C-O Stretch | Urethane C-O (Boc) |

| ~1160 | C-O Stretch | Methoxy C-O |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Background Correction: Record a background spectrum of the empty ATR crystal before acquiring the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons. The expected chemical shifts are influenced by the electron-withdrawing and -donating effects of the functional groups. For comparison, ¹H NMR data for the parent 5-methoxy-L-tryptophan in water shows signals in the aromatic region between 6.9 and 7.5 ppm and for the methoxy group around 3.89 ppm.[4]

Predicted ¹H NMR Data for this compound (in CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.8 | br s | 1H | Indole N-H |

| ~7.2-7.5 | m | 2H | Ar-H |

| ~6.8-7.0 | m | 2H | Ar-H |

| ~5.0 | d | 1H | Amide N-H (Boc) |

| ~4.5 | m | 1H | α-CH |

| ~3.8 | s | 3H | OCH₃ |

| ~3.2 | m | 2H | β-CH₂ |

| ~1.4 | s | 9H | C(CH₃)₃ (Boc) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data for this compound (in CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | Carboxylic Acid C=O |

| ~156 | Urethane C=O (Boc) |

| ~154 | Ar-C (C-5) |

| ~131 | Ar-C |

| ~128 | Ar-C |

| ~124 | Ar-C |

| ~112 | Ar-C |

| ~111 | Ar-C |

| ~100 | Ar-C |

| ~80 | C(CH₃)₃ (Boc) |

| ~56 | OCH₃ |

| ~55 | α-CH |

| ~28 | C(CH₃)₃ (Boc) |

| ~28 | β-CH₂ |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Relaxation Delay: 2 seconds

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

The relationship between these analytical techniques in a typical workflow is depicted below:

Caption: Integrated analytical workflow for structural elucidation.

Conclusion

The comprehensive spectral analysis of this compound through the synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust framework for its unequivocal structural characterization. While this guide presents predicted data based on established chemical principles and analogous compounds, it underscores the importance of acquiring and interpreting empirical data for each new batch to ensure the highest standards of quality and purity in research and development. The methodologies and interpretive logic detailed herein are designed to empower scientists to confidently utilize this important synthetic building block in their pursuit of novel therapeutics and advanced materials.

References

-

ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151018, 5-Methoxytryptophan. Retrieved from [Link]

-

Ghanem, A. S., & Hussein, M. A. (2010). Thermal and dielectric properties of newly developed L-Tryptophan-based optically active polyimide and its POSS nanocomposites. Journal of Polymer Science Part A: Polymer Chemistry, 48(12), 2664-2674. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Chemical Stability and Storage of Boc-5-methoxy-L-tryptophan

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides an in-depth analysis of the chemical stability of N-α-tert-Butoxycarbonyl-5-methoxy-L-tryptophan (Boc-5-methoxy-L-tryptophan) and outlines best practices for its storage and handling. By understanding the intrinsic properties of this valuable amino acid derivative, you can ensure its purity, minimize degradation, and maintain the fidelity of your research and development endeavors.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound is a critical building block in the synthesis of complex peptides and pharmaceutical agents. The Boc (tert-butoxycarbonyl) protecting group offers robust protection of the α-amino group under a wide range of reaction conditions, while the 5-methoxy substituted indole side chain is a key pharmacophore in numerous biologically active molecules. The electron-donating nature of the methoxy group enhances the reactivity of the indole ring, making it a versatile component in the design of novel therapeutics. However, this enhanced reactivity also predisposes the molecule to specific degradation pathways that must be carefully managed.

Fundamental Chemical Properties and Inherent Stability

Understanding the molecular structure of this compound is the first step in predicting its stability. The molecule comprises three key functional regions: the Boc-protected amine, the carboxylic acid, and the 5-methoxyindole side chain. Each of these regions contributes to the overall stability profile.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂N₂O₅ | [1] |

| Molecular Weight | 334.37 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 158 - 160 °C (for the Fmoc-protected analogue) | [2] |

| Storage Temperature | 2-8°C | [3] |

Key Factors Influencing the Stability of this compound

The degradation of this compound is primarily driven by four key environmental factors: light, temperature, pH, and the presence of oxidizing agents. A thorough understanding of these factors is crucial for establishing appropriate storage and handling protocols.

Photostability: The Impact of Light Exposure

Mechanism of Photodegradation:

Mitigation Strategies:

-

Storage in amber vials or light-proof containers: This is the most effective way to prevent photodegradation.

-

Minimize exposure to ambient and artificial light during handling: Work in a dimly lit area or use protective coverings for vessels.

Thermal Stability: The Influence of Temperature

Elevated temperatures can promote both the degradation of the indole ring and the cleavage of the Boc protecting group. While the Boc group is generally stable at room temperature, it can be removed by heating, particularly in the presence of protic solvents.[6] A forced degradation study on 5-HTP showed a 16% degradation after 24 hours at 50°C.[5]

Key Thermal Degradation Pathways:

-

Boc Deprotection: Thermally induced cleavage of the tert-butoxycarbonyl group, leading to the formation of the free amine.

-

Indole Ring Oxidation: At higher temperatures, the indole ring becomes more susceptible to oxidation, leading to a variety of degradation products.

Recommended Storage Temperatures:

-

Long-term storage: 2-8°C is recommended to minimize thermal degradation.[3]

-

Short-term storage (working solutions): While brief periods at room temperature are generally acceptable, solutions should be protected from heat sources.

pH Stability: Hydrolysis under Acidic and Basic Conditions

The stability of this compound is significantly influenced by the pH of its environment. Both acidic and basic conditions can catalyze degradation, albeit through different mechanisms.

Acidic Conditions: The Boc protecting group is labile under acidic conditions, leading to its removal and the formation of the free amine. This is a well-established method for deprotection in peptide synthesis.[7] Forced degradation studies on 5-HTP in 0.1 M H₂SO₄ resulted in 80% degradation after 24 hours.[5]

Basic Conditions: In alkaline media, the indole ring of tryptophan derivatives can undergo oxidation.[8] A forced degradation study of 5-HTP in 0.1 M NaOH showed a 95% degradation after 24 hours.[5]

Recommendations for pH Control:

-

Solid State: Store as a solid to avoid pH-related degradation.

-

Solutions: Prepare solutions in neutral, buffered systems (pH 6-7.5) immediately before use. Avoid prolonged storage of solutions, especially under acidic or basic conditions.

Oxidative Stability: Susceptibility to Oxidizing Agents

The electron-rich indole nucleus of tryptophan and its derivatives is susceptible to oxidation.[9] The presence of the electron-donating methoxy group at the 5-position further activates the ring towards electrophilic attack and oxidation. Common laboratory reagents such as hydrogen peroxide, as well as atmospheric oxygen, can promote degradation.

Potential Oxidative Degradation Products:

-

Hydroxylated derivatives

-

N-formylkynurenine

-

Kynurenine

Preventative Measures:

-

Inert Atmosphere: For long-term storage of the solid or for sensitive reactions, consider storage under an inert atmosphere (e.g., argon or nitrogen).

-

Avoid Incompatible Reagents: Do not store or handle this compound in the presence of strong oxidizing agents.[10]

-

Use of Antioxidants: For solutions, the addition of antioxidants may be considered, although their compatibility with downstream applications must be verified.

Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following protocols are recommended to ensure the long-term integrity of this compound.

Long-Term Storage (Solid)

-

Temperature: 2-8°C.[3]

-

Light: Store in an amber, tightly sealed container in a dark location.

-

Atmosphere: For maximum stability, store under an inert atmosphere.

-

Moisture: Protect from moisture to prevent hydrolysis and potential microbial growth.

Handling of Solid Material

-

Equilibrate the container to room temperature before opening to prevent condensation.

-

Weigh and handle the solid in a clean, dry, and low-light environment.

-

Reseal the container tightly after use and return to the recommended storage conditions promptly.

Preparation and Storage of Stock Solutions

-

Solvent: Use high-purity, degassed solvents. For aqueous solutions, use a neutral buffer.

-

Preparation: Prepare solutions fresh for each use whenever possible.

-

Short-Term Storage: If short-term storage is necessary, store solutions at 2-8°C in a tightly sealed, light-protected container. A product data sheet for 5-methoxy-DL-tryptophan suggests that stock solutions stored at -20°C should be used within one month, and within six months if stored at -80°C, with protection from light.[11]

Analytical Methods for Stability Assessment

To monitor the purity and degradation of this compound, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the intact drug substance from its degradation products, allowing for the accurate quantification of each. While a specific validated method for this compound is not widely published, a general approach can be adapted from methods used for tryptophan and its derivatives.[12][13]

Typical HPLC Parameters:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase, 3-5 µm particle size |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV spectrophotometry (typically around 280 nm for the indole chromophore) or mass spectrometry (MS) for identification of degradation products |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25-40°C |

Characterization of Degradation Products

Mass spectrometry (MS), often coupled with HPLC (LC-MS), is a powerful tool for the identification and characterization of degradation products.[14] By analyzing the mass-to-charge ratio of the degradation products, their molecular formulas can be determined, providing insights into the degradation pathways. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the structural elucidation of isolated impurities.

Conclusion

The chemical stability of this compound is a critical consideration for its effective use in research and development. By understanding its susceptibility to light, heat, non-neutral pH, and oxidation, and by implementing the recommended storage and handling protocols, scientists can ensure the integrity of this important molecule. The use of a validated stability-indicating analytical method is also essential for monitoring purity and making informed decisions about the suitability of the material for its intended application. Adherence to these guidelines will contribute to the reproducibility of experimental results and the overall success of drug discovery and development programs.

References

- de Assis, P. A. M., et al. (2024). Simultaneous Determination of Tryptophan and 5-hydroxytryptophan in Dietary Supplements using Capillary Zone Electrophoresis and Capacitively Coupled Contactless Conductivity Detection. Brazilian Journal of Analytical Chemistry, 12(48), 107-117.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151018, 5-Methoxytryptophan. Retrieved from [Link]

- Lijana, R. C., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Applied Sciences, 11(12), 5483.

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Boc-L-Tryptophan. Retrieved from [Link]

- Abraham, A., et al. (2018). Process schematic of synthesis and purification of L-tryptophan.

- Re-Szabo, D., et al. (2011). Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? Journal of The American Society for Mass Spectrometry, 22(5), 815-824.

- Zenker, A., et al. (2018). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods.

- Horvath, B., et al. (2021). Oxidative Degradation of High-Molar-Mass Hyaluronan: Effects of Some Indole Derivatives to Hyaluronan Decay. International Journal of Molecular Sciences, 22(20), 11119.

- Dahl-Lassen, R., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry, 7, 799.

- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.

- Trivedi, K., et al. (2019). Characterization of the Consciousness Energy Healing Treated Essential Amino Acid: L-Tryptophan. Biochemistry and Molecular Biology, 4(5), 1-9.

-

Biological Magnetic Resonance Bank. (n.d.). 5-Hydroxy-L-tryptophan. Retrieved from [Link]

- Shivananda, K. N., et al. (2012). Kinetic and Mechanistic Investigations on Oxidation of L-tryptophan by Diperiodatocuprate(III) in Aqueous Alkaline Medium. Journal of Solution Chemistry, 41(8), 1366-1383.

- Back, T. G., & Moussa, Z. (2003). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. The Journal of Organic Chemistry, 68(19), 7447-7455.

- Li, C., et al. (2022). Effects of Thermal Stress on the Antioxidant Capacity, Blood Biochemistry, Intestinal Microbiota and Metabolomic Responses of Luciobarbus capito. Antioxidants, 11(11), 2207.

- da Silva, E. P., et al. (2015).

- Stanimirovic, J., et al. (2022).

- Al-Ghananeem, A. M., & Crooks, P. A. (2006). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 95(10), 2245-2255.

- Junk, L., et al. (2017). Synthesis of Modified Tryptophan Derivatives. In Methods in Molecular Biology (Vol. 1560, pp. 339-361). Humana Press.

- Thermo Fisher Scientific. (2011). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer.

- Wang, W., et al. (2014). Characterization of the Degradation Products of a Color-Changed Monoclonal Antibody: Tryptophan-Derived Chromophores. Journal of Pharmaceutical Sciences, 103(5), 1438-1447.

- Asquith, R. S., & Rivett, D. E. (1971). Studies on the photodegradation of tryptophan. Biochimica et Biophysica Acta (BBA) - General Subjects, 252(1), 111-116.

- Gao, J., et al. (2009). Kinetic determination of tryptophan by using the B-Z oscillating chemical system. Amino Acids, 36(3), 391-397.

-

Redox. (2021). Safety Data Sheet L-Tryptophan. Retrieved from [Link]

- Kamal, A. H., et al. (2020). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis, 184, 113177.

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]

- Hori, S., & Ohtani, S. (1989). Effects of tryptophan and pH on the kinetics of superoxide radical binding to indoleamine 2,3-dioxygenase studied by pulse radiolysis. The Journal of Biological Chemistry, 264(26), 15483-15487.

- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.

- Johansson, E., et al. (2013). Degradation of 2,5-dihydroxy-1,4-benzoquinone by hydrogen peroxide under moderately alkaline conditions resembling pulp bleaching: a combined kinetic and computational study. Journal of Wood Chemistry and Technology, 33(4), 259-273.

- Kates, S. A., et al. (1993). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. Tetrahedron Letters, 34(10), 1549-1552.

-

Human Metabolome Database. (n.d.). Showing metabocard for 5-Methoxytryptophan (HMDB0002339). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Tryptophan-impurities. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 5-Methoxytryptophan (HMDB0002339). Retrieved from [Link]

- Muszyńska, B., et al. (2020). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. International Journal of Molecular Sciences, 22(1), 181.

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. ikev.org [ikev.org]

- 5. brjac.com.br [brjac.com.br]

- 6. Detection of impurities in dietary supplements containing L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bmse000457 5-Hydroxy-L-tryptophan at BMRB [bmrb.io]

- 8. researchgate.net [researchgate.net]

- 9. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Purity and Analytical Standards of Boc-5-methoxy-L-tryptophan

Foreword: The Criticality of Purity in Drug Discovery and Development

In the landscape of modern pharmaceutical research, the journey from a promising molecule to a clinically approved therapeutic is paved with exacting standards. For researchers, scientists, and drug development professionals, the chemical purity of starting materials and synthetic intermediates is not merely a quality control metric; it is the bedrock upon which the safety, efficacy, and reproducibility of a potential drug are built. Boc-5-methoxy-L-tryptophan, a key building block in the synthesis of various bioactive compounds, is no exception. Its utility in peptide synthesis and as a precursor for complex molecules necessitates a rigorous understanding and application of analytical methodologies to ensure its purity and define its quality.[1] This guide provides an in-depth exploration of the core analytical techniques and standards required to confidently assess the purity of this compound, empowering researchers to proceed with their work with the highest degree of scientific integrity.

Physicochemical Properties and Structural Elucidation

A foundational aspect of purity assessment is a thorough understanding of the molecule's intrinsic properties. This compound, with the molecular formula C₁₇H₂₂N₂O₅ and a molecular weight of 334.37 g/mol , is a derivative of the essential amino acid L-tryptophan. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a methoxy group on the indole ring at the 5-position significantly influences its chemical behavior and analytical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂N₂O₅ | Calculated |

| Molecular Weight | 334.37 g/mol | Calculated |

| Appearance | Off-white to white solid | General Knowledge |

| Solubility | Soluble in organic solvents like methanol, DMSO, and DMF | General Knowledge |

The structural integrity of this compound is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the chemical structure and identifying any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed fingerprint of the molecular structure. While specific NMR data for the Boc-protected form was not directly available in the initial search, the principles of NMR analysis of the parent compound, 5-methoxy-L-tryptophan, are directly applicable.

Expected ¹H NMR Spectral Features: The proton NMR spectrum of this compound would exhibit characteristic signals for the indole ring protons, the methoxy group, the alpha- and beta-protons of the amino acid backbone, and the protons of the Boc-protecting group. The chemical shifts of the indole protons are particularly sensitive to substitution and can be a key indicator of purity.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the Boc group, as well as the carbons of the indole ring, will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for detecting and identifying impurities. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.

Expected Mass Spectrum: In an electrospray ionization (ESI) mass spectrum, this compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 335.1550 and potentially a sodium adduct [M+Na]⁺ at m/z 357.1370. The presence of ions at other m/z values could indicate the presence of impurities or degradation products.

Chromatographic Purity Assessment: The Gold Standard

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

The Causality Behind Method Development for HPLC

The choice of HPLC method parameters is not arbitrary; it is a reasoned process based on the physicochemical properties of the analyte. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The nonpolar nature of the Boc group and the indole ring lends itself to strong retention on a nonpolar stationary phase (e.g., C18), while a polar mobile phase is used for elution.

The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, is critical for achieving optimal separation. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase serves a dual purpose: it protonates the carboxylic acid group, leading to better peak shape, and it can improve the resolution of acidic and basic impurities.

A Self-Validating HPLC Protocol

A robust HPLC method should be self-validating, meaning its performance is well-characterized and reliable. The following protocol is a starting point for the purity analysis of this compound, based on established methods for similar compounds.[2]

Experimental Protocol: RP-HPLC Purity Determination

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm and 280 nm. The indole ring provides strong absorbance at these wavelengths.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis and Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Workflow for HPLC Purity Analysis.

Profiling Potential Impurities

A comprehensive purity assessment goes beyond quantifying the main component; it involves the identification and characterization of potential impurities. Impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation.

Common Impurities in Tryptophan Derivatives

Based on the synthesis of tryptophan and its derivatives, several classes of impurities can be anticipated:

-

Diastereomeric Impurities: If the synthesis is not stereospecific, the D-enantiomer (Boc-5-methoxy-D-tryptophan) could be present. Chiral HPLC is necessary to separate and quantify enantiomeric impurities.

-

Related Substances: These include precursors, intermediates, and by-products from the synthesis. For example, unreacted 5-methoxy-L-tryptophan or by-products from the Boc protection step.

-

Degradation Products: Tryptophan and its derivatives can be susceptible to oxidation, particularly at the indole ring.

Characterization of Impurities

When unknown peaks are observed in the HPLC chromatogram, a combination of techniques is employed for their identification.

-

LC-MS: Coupling HPLC with mass spectrometry allows for the determination of the molecular weight of the impurities as they elute from the column. This is often the first step in impurity identification.

-

Preparative HPLC and NMR: If an impurity is present at a significant level, preparative HPLC can be used to isolate a sufficient quantity for structural elucidation by NMR spectroscopy.

Caption: Logical Flow for Impurity Identification.

Establishing Analytical Standards

The use of a well-characterized reference standard is crucial for the accurate quantification of this compound and for the validation of analytical methods. A reference standard should be of the highest possible purity, and its identity and purity should be thoroughly documented.

| Standard | Description |

| Primary Reference Standard | A substance that has been shown by an extensive set of analytical tests to be authentic material that should be of high purity. The purity value is assigned without comparison to another standard. |

| Working Standard | A standard that is qualified against and used for routine analysis in place of the primary reference standard. |

When a commercial reference standard for this compound is not available, a well-characterized in-house primary standard must be prepared and qualified. This involves purification (e.g., by recrystallization or preparative chromatography) and comprehensive analysis by multiple techniques (HPLC, NMR, MS, elemental analysis, etc.) to establish its purity.

Conclusion: A Commitment to Quality

The purity of this compound is a critical parameter that directly impacts the quality, safety, and efficacy of the downstream products in which it is used. A multi-faceted analytical approach, combining spectroscopic and chromatographic techniques, is essential for a comprehensive assessment of its purity and for the identification of potential impurities. By adhering to rigorous analytical standards and employing well-validated methods, researchers and drug development professionals can ensure the integrity of their work and contribute to the advancement of safe and effective therapeutics.

References

-

PubChem. 5-Methoxytryptophan. National Center for Biotechnology Information. [Link]

-

Anaspec. Fmoc-5-methoxy-L-tryptophan. [Link]

-

Human Metabolome Database. Showing metabocard for 5-Methoxytryptophan (HMDB0002339). [Link]

-

Karakawa, S., et al. (2022). Detection of impurities in dietary supplements containing L-tryptophan. Scientific Reports, 12(1), 1-8. [Link]

-

Pinhati, R. R., et al. (2013). Quantification of tryptophan in plasma by high performance liquid chromatography. Química Nova, 36(7), 1054-1058. [Link]

Sources

Potential biological activities of Boc-5-methoxy-L-tryptophan

An In-Depth Technical Guide to Investigating the Potential Biological Activities of Boc-5-methoxy-L-tryptophan

Abstract

This compound is a chemically protected derivative of the naturally occurring amino acid 5-methoxytryptophan, a precursor in the biosynthesis of melatonin. While primarily utilized as a building block in peptide synthesis and medicinal chemistry, its inherent structural similarities to key neuro-modulatory and cytoprotective molecules suggest a landscape of untapped biological potential. This guide delineates a strategic, multi-tiered experimental framework for the comprehensive evaluation of this compound's bioactivities. We will explore hypothesized activities, ranging from neuro-receptor modulation to anti-proliferative and anti-inflammatory effects, and provide detailed, field-tested protocols for their investigation. This document serves as a roadmap for researchers and drug development professionals to unlock the therapeutic promise of this intriguing molecule.

Introduction: Chemical Identity and Rationale for Investigation

This compound is an L-tryptophan molecule wherein the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a methoxy group is substituted at the 5-position of the indole ring. The Boc protecting group enhances its solubility in organic solvents and prevents unwanted side reactions during chemical synthesis, making it a valuable intermediate.

The primary impetus for investigating its biological activities stems from its core structure, which it shares with several highly active endogenous compounds:

-

Serotonin (5-hydroxytryptamine): A critical neurotransmitter involved in mood, sleep, and appetite regulation.

-

Melatonin: A hormone primarily known for regulating the circadian rhythm, with potent antioxidant and anti-inflammatory properties.

-

5-Methoxytryptophan: The direct precursor to melatonin and a molecule with its own reported biological effects.

The presence of the 5-methoxy group and the indole scaffold strongly suggests that this compound, or its potential metabolites, could interact with similar biological targets. This guide provides the experimental logic and detailed methodologies to test these hypotheses.

Hypothesized Biological Activities & Mechanistic Starting Points

Based on its chemical structure, we can formulate several primary hypotheses for the potential bioactivity of this compound.

Neuroactivity via Serotonergic Pathway Modulation

The indole ring with a 5-position substitution is a classic pharmacophore for serotonin (5-HT) receptor ligands. It is plausible that this compound could act as an agonist or antagonist at various 5-HT receptor subtypes.

Anti-proliferative Effects on Cancer Cells

Indole-based compounds are a well-established class of anticancer agents. They can induce apoptosis, inhibit cell cycle progression, and disrupt microtubule formation. The 5-methoxy substitution, in particular, has been a feature in several synthetic anticancer molecules.

Anti-inflammatory and Antioxidant Properties

Tryptophan and its derivatives, especially melatonin, are known to possess potent free-radical scavenging and anti-inflammatory capabilities. It is hypothesized that this compound may exhibit similar cytoprotective effects.

A Multi-Tiered Strategy for Bioactivity Screening

A systematic approach is crucial to efficiently screen for and validate the potential biological activities of a novel compound. The following workflow provides a logical progression from broad initial screening to more focused mechanistic studies.

Caption: A multi-tiered workflow for systematic bioactivity screening.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with built-in controls to ensure data integrity.

Protocol: Anti-proliferative Activity using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in complete culture medium. Replace the existing medium with the compound-containing medium.

-

Negative Control: Medium with DMSO (vehicle) at the highest concentration used.

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

| Compound | Cell Line | IC50 (µM) after 48h |

| This compound | MCF-7 | Result |

| This compound | A549 | Result |

| This compound | HCT116 | Result |

| Doxorubicin (Control) | MCF-7 | Result |

Protocol: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

-

Negative Control: Cells with medium only.

-

Vehicle Control: Cells with DMSO + LPS.

-

Positive Control: A known iNOS inhibitor (e.g., L-NAME) + LPS.

-

-

Incubation: Incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell supernatant to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution and incubate for 10 minutes.

-

Add 50 µL of NED solution and incubate for 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the vehicle control.

Proposed Signaling Pathway for Mechanistic Investigation